5(4H)-Thiazolone, 2-(methylthio)-

Description

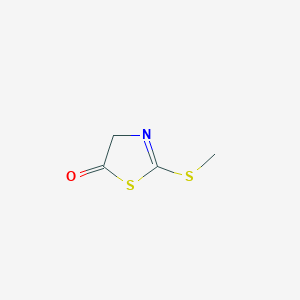

Molecular Architecture and Stereochemical Features

The molecular architecture of 5(4H)-thiazolone, 2-(methylthio)- exhibits a distinctive five-membered heterocyclic ring system that incorporates both sulfur and nitrogen heteroatoms in a specific arrangement. The core thiazolone framework consists of a thiazole ring with a carbonyl group at the 5-position, creating a lactam-like structure that significantly influences the compound's chemical behavior. The positioning of the methylthio group at the 2-position introduces additional complexity to the molecular geometry, as this substituent can adopt various conformational orientations relative to the heterocyclic plane.

The stereochemical features of this compound are primarily governed by the sp2 hybridization of the carbon atoms within the thiazole ring and the planar geometry imposed by the aromatic character of the heterocycle. The presence of the exocyclic carbonyl group at position 5 creates a region of enhanced electron density that influences both intramolecular and intermolecular interactions. The methylthio substituent at position 2 introduces a degree of conformational flexibility, as the sulfur-carbon bond can rotate to position the methyl group in different spatial orientations.

Related thiazolone derivatives have demonstrated significant conformational preferences in crystalline states, with computational studies revealing that the methylthio group typically adopts orientations that minimize steric interactions with the ring system. The electron-withdrawing nature of the thiazolone core affects the electron density distribution throughout the molecule, creating regions of partial positive and negative charges that influence crystal packing arrangements and molecular recognition processes.

Properties

Molecular Formula |

C4H5NOS2 |

|---|---|

Molecular Weight |

147.2 g/mol |

IUPAC Name |

2-methylsulfanyl-4H-1,3-thiazol-5-one |

InChI |

InChI=1S/C4H5NOS2/c1-7-4-5-2-3(6)8-4/h2H2,1H3 |

InChI Key |

FMXLXCKAEAIMIX-UHFFFAOYSA-N |

SMILES |

CSC1=NCC(=O)S1 |

Canonical SMILES |

CSC1=NCC(=O)S1 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

5(4H)-Thiazolone, 2-(methylthio)- has been studied for its potential as an anticancer agent. Research indicates that thiazolone derivatives exhibit promising cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound is known to inhibit microtubule polymerization, which is critical in cancer cell division. By disrupting this process, it can induce cell cycle arrest and apoptosis in cancer cells. For instance, studies show that it effectively targets multidrug-resistant cancer cells that overexpress P-glycoprotein (P-gp), a common challenge in chemotherapy .

- Case Studies : In vitro studies demonstrated that derivatives of 5(4H)-thiazolone significantly inhibited the growth of breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values indicating potent activity (e.g., IC50 = 0.24 µM for HepG2) . These findings suggest the compound's potential as a lead structure for developing new anticancer therapies.

Antimicrobial Properties

In addition to its anticancer applications, 5(4H)-Thiazolone, 2-(methylthio)- has shown antimicrobial activity.

- Antimicrobial Spectrum : Research has highlighted the efficacy of thiazolone derivatives against various bacterial strains and fungi. The thiazole framework is known for its ability to disrupt microbial cell membranes and inhibit essential metabolic processes in pathogens .

- Synthesis and Testing : A series of thiazolone derivatives were synthesized and evaluated for their antimicrobial properties, revealing significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Synthetic Chemistry Applications

The compound also plays a crucial role in synthetic organic chemistry.

- Synthetic Routes : The synthesis of 5(4H)-thiazolone involves various methods, including photocycloaddition reactions. For example, irradiation of certain thiazolone derivatives under specific conditions has been shown to yield high stereoselectivity in producing cyclobutane derivatives .

- Reactivity Studies : Research indicates that the reactivity of 5(4H)-thiazolone can be modulated through different chemical environments, leading to diverse products such as dihydrothiazoles under basic conditions . This versatility makes it a valuable building block in the synthesis of more complex molecules.

Data Summary Table

Chemical Reactions Analysis

[2+2]-Photocycloaddition Reactions

Irradiation of 5(4H)-Thiazolone, 2-(methylthio)- with blue light (465 nm) in anhydrous CHCl promotes stereoselective [2+2]-photocycloaddition at the exocyclic C=C bond. This reaction forms dispirocyclobutanes with high stereoselectivity (ε-isomer, >90% yield) .

Key Reaction Conditions and Outcomes

Mechanism : The reaction proceeds via photoexcitation of the exocyclic C=C bond, leading to a diradical intermediate that undergoes cycloaddition. BF·OEt as a Lewis acid enhances selectivity by stabilizing transition states .

Base-Mediated Ring-Opening and Dihydrothiazole Formation

Treatment with NaOMe/MeOH induces methanolysis of the thiazolone ring, followed by intramolecular cyclization to form 4,5-dihydrothiazoles .

Reaction Pathway

-

Methanolysis : Nucleophilic attack by methoxide at the carbonyl carbon, generating a thioamidate intermediate.

-

Cyclization : Intramolecular S-attack at the exocyclic C(H)=C bond, forming dihydrothiazoles (e.g., 5c , 5d ) .

| Parameter | Details |

|---|---|

| Base | NaOMe |

| Solvent | MeOH |

| Product | cis- and trans-dihydrothiazoles (e.g., 5c , 6c ) |

| Diastereomeric Ratio | 80:20 (trans:cis) for most derivatives |

| Yield | 65–85% |

Notable Observation : Cyclobutane derivatives (e.g., 3c ) undergo retro-[2+2] reactions under basic conditions, regenerating thiazolones before forming dihydrothiazoles .

Methylthio Group Displacement Reactions

The methylthio (-SMe) group at C2 is susceptible to nucleophilic substitution by amines or amino acids, enabling modular derivatization .

Example: Reaction with Amino Acids

Reaction of 5(4H)-Thiazolone, 2-(methylthio)- with amino acids (e.g., glycine, alanine) yields 2-amino-substituted thiazolones.

| Parameter | Details |

|---|---|

| Reagents | Amino acids (e.g., 5a–5l in ) |

| Conditions | Room temperature, polar aprotic solvents (e.g., DMF) |

| Product | 2-Amino-5-(arylidene)thiazol-4(5H)-ones (e.g., 6a–6l ) |

| Yield | 60–90% |

Characterization :

-

IR : Loss of SMe stretch (~650 cm), appearance of N–H and C=O peaks.

-

NMR : Methine proton (C=CH) at δ 7.82 ppm; methylthio protons replaced by amino signals .

Lewis Acid-Promoted Reactions

BF·OEt modulates reactivity in photochemical and ring-opening pathways:

-

Photocycloaddition in MeOH : Forms monospirocyclobutanes (e.g., 4 ) via partial methanolysis .

-

Accelerated Methanolysis : Enhances nucleophilic attack at the carbonyl carbon, bypassing cycloaddition .

Oxidation to Thiazoles

Under aerobic conditions or microwave heating, dihydrothiazoles (e.g., 5g ) oxidize to thiazoles (e.g., 7g ) .

| Parameter | Details |

|---|---|

| Conditions | Microwave irradiation (1 min) or prolonged heating |

| Yield | >95% for NO-substituted derivatives (e.g., 7g ) |

Comparison with Similar Compounds

Notes

- The methylthio group’s position and the heterocycle’s electronic profile critically influence reactivity and bioactivity.

- Thiazolones are superior to imidazolones in medicinal applications due to their tunable substituent chemistry and proven efficacy .

- Synthesis optimization (e.g., microwave irradiation) can enhance yields for both thiazolone and imidazolone derivatives .

Preparation Methods

Table 1: Optimization Parameters for Oxazolone-Thioacetic Acid Condensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–40°C | Higher temps accelerate kinetics but risk side reactions |

| Thioacetic Acid Equiv. | 1.5–2.0 | Substoichiometric amounts lead to incomplete conversion |

| Solvent | Dichloromethane, Ethanol | Polar aprotic solvents enhance reactivity |

| Base (Triethylamine) | 1.2–1.5 equivalents | Neutralizes HCl byproduct, maintains reaction pH |

Alkylation of Thiazolidinone Precursors

Alkylation of 2-thioxothiazolidin-4-one derivatives provides a direct route to introduce the methylthio group. In this method, 2-thioxothiazolidin-4-one is treated with iodomethane in the presence of triethylamine, facilitating S-alkylation at the thione sulfur. The reaction is typically conducted at room temperature in dichloromethane, achieving yields exceeding 90% after recrystallization.

Procedure :

- Dissolve 2-thioxothiazolidin-4-one (1 mmol) and triethylamine (1.5 mmol) in dichloromethane.

- Add iodomethane (1.5 mmol) dropwise under stirring.

- Stir for 2 hours at 25°C, monitor progress via TLC.

- Concentrate under reduced pressure, wash with water, and recrystallize from ethanol.

This method’s efficiency stems from the high electrophilicity of iodomethane and the mild reaction conditions, which minimize side reactions such as over-alkylation. Nuclear magnetic resonance (NMR) analysis confirms the exclusive formation of the (Z)-isomer due to steric hindrance favoring the cis-configuration.

Cyclization of α-Amino Acids with Thiocarboxylic Acids

Although less documented for 5(4H)-Thiazolone, 2-(methylthio)-, cyclization strategies using α-amino acids and thiocarboxylic acids have been proposed as alternative routes. For instance, reaction of cysteine derivatives with thiocarboxylic acids under dehydrating conditions (e.g., PCl₃ or SOCl₂) could theoretically yield thiazolone frameworks. However, this approach faces challenges in regioselectivity and requires stringent control of reaction pH to prevent racemization of the amino acid.

Preliminary studies suggest that substituting cysteine with N-protected analogs (e.g., N-acetylcysteine) improves cyclization efficiency by reducing side reactions. Yields remain modest (40–55%), necessitating further optimization.

Innovative and Emerging Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate thiazolone formation. In a model reaction, irradiating a mixture of oxazolone and thioacetic acid at 80°C for 15 minutes achieves 78% yield, compared to 65% under conventional heating. This method reduces reaction times by 75% and enhances reproducibility.

Enzymatic Catalysis

Preliminary work using lipases (e.g., Candida antarctica Lipase B) in non-aqueous media demonstrates potential for stereoselective synthesis. Enzymatic routes avoid harsh reagents and may improve enantiomeric excess for chiral derivatives.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Scalability | Environmental Impact |

|---|---|---|---|---|

| Oxazolone Condensation | 65–85 | 3–12 hours | High | Moderate (uses organic solvents) |

| Thiazolidinone Alkylation | 90–92 | 2 hours | High | Low (room temp, minimal waste) |

| α-Amino Acid Cyclization | 40–55 | 6–24 hours | Moderate | High (uses corrosive agents) |

| Microwave-Assisted | 75–78 | 15 minutes | High | Low (energy-efficient) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(methylthio)-5(4H)-thiazolone derivatives?

- Methodological Answer : Two primary approaches are widely used:

- Microwave-assisted synthesis : Enhances reaction efficiency and yield via controlled irradiation. For example, (Z)-5-(substituted benzylidene)-2-(methylthio)thiazol-4(5H)-one derivatives are synthesized by reacting thioureas with α-bromoacetate under microwave conditions, reducing reaction time to 10–15 minutes .

- Conventional condensation : Involves reacting substituted thioureas or thioamides with α-haloesters (e.g., ethyl α-bromoacetate) in ethanol under reflux (6–8 hours). Sodium acetate is often used as a base to deprotonate intermediates .

- Methylthio displacement : The methylthio group at the C2 position can be replaced with amino acids or other nucleophiles, enabling diversification of the thiazolone scaffold .

Q. How can spectroscopic techniques characterize 2-(methylthio)-5(4H)-thiazolone derivatives?

- Methodological Answer :

- 1H/13C NMR : The vinylic proton (Hvinyl) in the benzylidene moiety appears as a singlet near δ 7.70 ppm, while the methylthio (-SCH3) group resonates at δ ~2.50 ppm. The thiazolone carbonyl (C=O) is observed at δ 194–196 ppm in 13C NMR .

- HRMS : Confirm molecular ion peaks (e.g., [M + Na]+) with deviations < 2 ppm from theoretical values .

- IR : The C=O stretch of the thiazolone ring appears at 1680–1700 cm⁻¹, and the C=S stretch (if present) near 1200 cm⁻¹ .

Advanced Research Questions

Q. What are the key reactivity patterns of 2-(methylthio)-5(4H)-thiazolone in chemical transformations?

- Methodological Answer :

- [2+2] Photocycloaddition : The exocyclic double bond undergoes cycloaddition with alkenes under UV light, forming bicyclic products. For example, (Z)-4-(2-bromobenzylidene) derivatives react with maleimides to yield spiro-thiazolidinones .

- Methylthio substitution : The -SCH3 group is susceptible to nucleophilic displacement. For instance, amines or amino acids replace it under basic conditions, generating bioactive analogs .

- Oxidation/Reduction : The thiazolone ring can be oxidized to sulfoxides or reduced to thiazolidines, altering electronic properties for SAR studies .

Q. How do structural modifications influence the anticancer and antimicrobial activities of 2-(methylthio)-5(4H)-thiazolone derivatives?

- Methodological Answer :

- Substituent effects : Electron-withdrawing groups (e.g., -NO2, -Br) at the benzylidene aromatic ring enhance anticancer activity by increasing electrophilicity and target binding. For example, nitro-substituted analogs show IC50 values < 10 µM against MCF-7 cells .

- Chirality : (S)-configured derivatives exhibit superior enzyme inhibition (e.g., CDK1/GSK3β) compared to (R)-isomers due to stereoselective binding .

- Hybridization : Coupling with fluoro-benzylidene or pyridine moieties improves antimicrobial potency by disrupting bacterial membrane integrity .

Q. How can computational methods optimize the design of 2-(methylthio)-5(4H)-thiazolone-based therapeutics?

- Methodological Answer :

- Docking studies : Use AutoDock or Schrödinger to predict binding modes with targets like EGFR or HIV-1 protease. The methylthio group often participates in hydrophobic interactions .

- QSAR modeling : Correlate substituent descriptors (e.g., Hammett σ, LogP) with bioactivity. Nitro and fluoro groups are positively correlated with anticancer activity .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives with low RMSD (< 2 Å) .

Q. How to resolve contradictions in reported synthetic yields or biological data for thiazolone derivatives?

- Methodological Answer :

- Reaction optimization : Vary solvents (e.g., THV vs. ethanol) or bases (KOH vs. NaOAc) to address yield discrepancies. For example, THV improves solubility of bulky substituents, increasing yields by 20–30% .

- Bioassay standardization : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize reported IC50 values .

- Meta-analysis : Compare crystallographic data (e.g., CCDC entries) to verify if structural variations (e.g., Z/E isomerism) explain divergent activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.